Fluorescein-5-Maleimid

Übersicht

Beschreibung

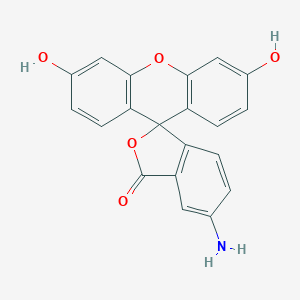

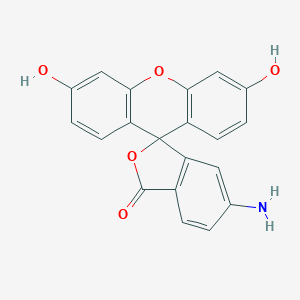

Fluorescein-5-maleimid: ist ein fluoreszierender Farbstoff, der in der biochemischen Forschung weit verbreitet ist. Er ist bekannt für seine Fähigkeit, mit Thiolgruppen zu reagieren, was ihn zu einem wertvollen Werkzeug zur Markierung von Proteinen und anderen Molekülen macht, die freie Sulfhydrylgruppen enthalten. Die Verbindung hat eine Anregungswellenlänge von 494 nm und eine Emissionswellenlänge von 518 nm, wodurch sie für verschiedene fluoreszenzbasierte Anwendungen geeignet ist .

Herstellungsmethoden

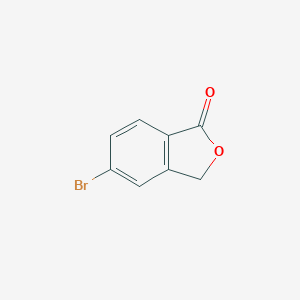

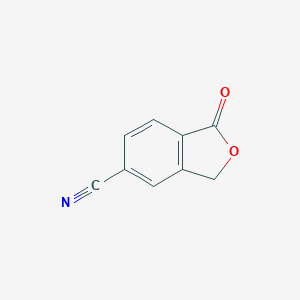

Synthesewege und Reaktionsbedingungen: this compound wird durch Reaktion von Fluorescein mit Maleinsäureanhydrid synthetisiert. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) unter milden Bedingungen statt. Die Maleimidgruppe in der Verbindung reagiert optimal mit Sulfhydrylgruppen bei einem pH-Wert von 6,5 bis 7,5 und bildet eine stabile Thioetherbindung .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von this compound eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Der Prozess umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt hauptsächlich Substitutionsreaktionen mit Thiolgruppen. Die Maleimidgruppe ist gegenüber freien Sulfhydrylgruppen hochreaktiv und bildet stabile Thioetherbindungen. Diese Reaktion ist hochspezifisch und findet unter milden Bedingungen statt, was sie für die Markierung empfindlicher biologischer Moleküle geeignet macht .

Häufige Reagenzien und Bedingungen:

Reagenzien: this compound, Thiol-haltige Moleküle (z. B. Cysteinreste in Proteinen)

Bedingungen: pH 6,5 bis 7,5, Raumtemperatur, organische Lösungsmittel wie DMF oder DMSO

Hauptprodukte: Das Hauptprodukt der Reaktion zwischen this compound und Thiol-haltigen Molekülen ist ein Konjugat, bei dem der Fluoreszenzfarbstoff über eine Thioetherbindung kovalent an das Zielmolekül gebunden ist .

Wissenschaftliche Forschungsanwendungen

Chemie: Fluorescein-5-maleimid wird als fluoreszierende Sonde verwendet, um die Konformationsänderungen und Interaktionen von Proteinen zu untersuchen. Es wird auch in Fluoreszenz-Resonanzenergietransfer (FRET)-Experimenten eingesetzt, um molekulare Interaktionen zu untersuchen .

Biologie: In der biologischen Forschung wird this compound verwendet, um Proteine, Peptide und andere Biomoleküle zu markieren. Es ist besonders nützlich für die Untersuchung der Proteinfaltung, der Assemblierung von Multiuntereinheitenkomplexen und der Ligandenbindungsprozesse .

Medizin: this compound wird in der medizinischen Forschung verwendet, um Antikörper und andere therapeutische Proteine zu markieren. Dies ermöglicht die Visualisierung und Verfolgung dieser Moleküle in verschiedenen biologischen Systemen .

Industrie: In industriellen Anwendungen wird this compound bei der Entwicklung von diagnostischen Tests und Biosensoren eingesetzt. Seine Fluoreszenzeigenschaften machen es zu einem idealen Kandidaten für die Detektion und Quantifizierung spezifischer Biomoleküle .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit freien Sulfhydrylgruppen auf Zielmolekülen reagiert. Die Maleimidgruppe in der Verbindung bildet eine stabile Thioetherbindung mit der Thiolgruppe, was zur kovalenten Bindung des Fluoreszenzfarbstoffs an das Zielmolekül führt. Diese Markierung ermöglicht die Visualisierung und Verfolgung des Zielmoleküls mit Hilfe fluoreszenzbasierter Techniken .

Wirkmechanismus

Target of Action

Fluorescein 5-Maleimide primarily targets sulfhydryl-containing molecules , particularly the cysteine residues in proteins . These cysteine residues can be intrinsically present or result from the reduction of cystines . The maleimide group in the compound is highly reactive towards free sulfhydryls, making it an effective tool for labeling these molecules .

Mode of Action

The mode of action of Fluorescein 5-Maleimide involves the formation of a stable thioether bond with sulfhydryl groups at pH 6.5-7.5 . At pH 7, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than to an amine . This selective reactivity allows for specific labeling of sulfhydryl-containing molecules.

Pharmacokinetics

It’s important to note that the compound is soluble in dimethyl formamide (dmf), which can impact its distribution and elimination . The compound’s reactivity and stability are also influenced by pH, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 .

Result of Action

The primary result of Fluorescein 5-Maleimide’s action is the fluorescent labeling of sulfhydryl-containing molecules . This labeling allows for the visualization and tracking of these molecules, facilitating studies into their roles and behaviors in various biological contexts. For example, it can be used to detect conformational changes, assembly of multisubunit complexes, and ligand-binding processes .

Action Environment

The action of Fluorescein 5-Maleimide is influenced by several environmental factors. The pH of the environment significantly impacts the compound’s reactivity, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 . Additionally, the presence of moisture can affect the maleimide groups, which are moisture-sensitive . Therefore, it’s recommended to store the compound in a desiccated environment at -20°C .

Biochemische Analyse

Biochemical Properties

Fluorescein 5-maleimide is used to label sulfhydryl-containing molecules . The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . At pH 7, the maleimide group is 1000 times more reactive toward a free sulfhydryl than to an amine . This makes Fluorescein 5-maleimide a valuable tool for labeling proteins and peptides via their thiol groups .

Cellular Effects

Fluorescein 5-maleimide is used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The fluorescent labeling allows for the visualization of these processes within cells .

Molecular Mechanism

The molecular mechanism of Fluorescein 5-maleimide involves the reaction of the maleimide group with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond . This allows for the specific labeling of proteins and peptides via their thiol groups .

Temporal Effects in Laboratory Settings

Fluorescein 5-maleimide is stable and does not degrade over time in laboratory settings . It is stored desiccated at -20°C . The product is shipped at ambient temperature .

Metabolic Pathways

Fluorescein 5-maleimide does not participate in metabolic pathways as it is a labeling agent used in biochemical research .

Subcellular Localization

The subcellular localization of Fluorescein 5-maleimide is dependent on the proteins or peptides it is used to label . As such, it can be found in various subcellular compartments depending on the localization of the labeled proteins or peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluorescein-5-maleimide is synthesized by reacting fluorescein with maleic anhydride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The maleimide group in the compound reacts optimally with sulfhydryl groups at a pH of 6.5 to 7.5, forming a stable thioether bond .

Industrial Production Methods: In industrial settings, the production of fluorescein-5-maleimide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorescein-5-maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group is highly reactive towards free sulfhydryl groups, forming stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .

Common Reagents and Conditions:

Reagents: Fluorescein-5-maleimide, thiol-containing molecules (e.g., cysteine residues in proteins)

Conditions: pH 6.5 to 7.5, room temperature, organic solvents such as DMF or DMSO

Major Products: The major product of the reaction between fluorescein-5-maleimide and thiol-containing molecules is a conjugate where the fluorescein dye is covalently attached to the target molecule via a thioether bond .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

5-Iodoacetamido-fluorescein: Ein weiterer Thiol-reaktiver Fluoreszenzfarbstoff, der mit Sulfhydrylgruppen reagiert, um stabile Thioetherbindungen zu bilden.

N-(2-Aminoethyl)maleimid: Ein Maleimidderivat, das mit Thiolgruppen reagiert, aber nicht die Fluoreszenzeigenschaften von Fluorescein-5-maleimid aufweist.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner Kombination aus hoher Reaktivität gegenüber Thiolgruppen und seinen fluoreszierenden Eigenschaften. Dies macht es zu einem idealen Werkzeug für die Markierung und Untersuchung biologischer Moleküle in verschiedenen Forschungsanwendungen .

Eigenschaften

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDAHOIUHVUJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226327 | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75350-46-8 | |

| Record name | Fluorescein 5-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

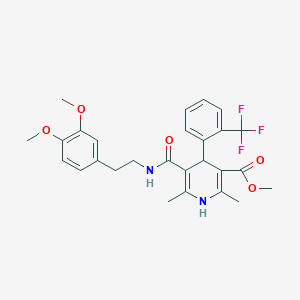

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

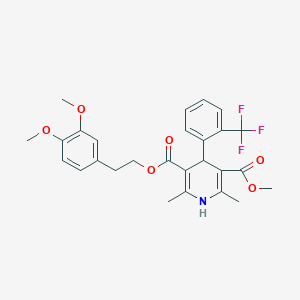

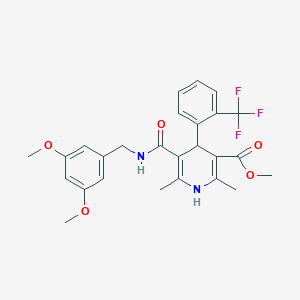

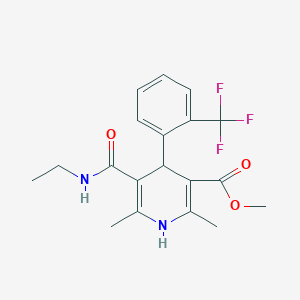

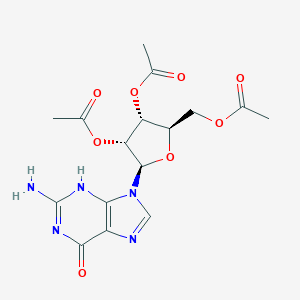

Feasible Synthetic Routes

A: Fluorescein 5-maleimide reacts specifically with sulfhydryl groups (-SH), also known as thiol groups, present in proteins and other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescein moiety to the target.

A: Yes, F5M can be used to monitor conformational changes in proteins. For example, in studies on the herpes simplex virus single-strand binding protein ICP8, changes in fluorescence properties of attached F5M revealed a conformational change upon binding to single-stranded DNA. []

ANone: The molecular formula of F5M is C20H11NO6S, and its molecular weight is 389.37 g/mol.

A: F5M has an excitation maximum around 494 nm and an emission maximum around 518 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable probe for studying protein structure and interactions. [, , , ]

A: Yes, F5M is generally considered compatible with biological systems and is frequently used in cell-based assays and in vivo studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Fluorescein 5-maleimide is not known to exhibit catalytic properties. It primarily acts as a fluorescent label, utilizing its reactivity with sulfhydryl groups for covalent attachment to target molecules.

A: Yes, computational methods like molecular docking and molecular dynamics simulations can be employed to study the interaction of F5M with proteins, providing insights into binding sites and conformational changes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)